molecular formula C17H18ClFN2O2S B4427560 1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4427560
M. Wt: 368.9 g/mol
InChI Key: NQRLVCJITPDCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine, also known as CBP-819, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known to have a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor antagonist, which may contribute to its anti-cancer and anti-addictive properties. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to reduce cell viability and induce apoptosis, or programmed cell death. In animal models of drug addiction, this compound has been shown to reduce drug-seeking behavior and inhibit the activity of certain brain regions involved in addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine is that it has been extensively studied for its potential therapeutic applications, making it a well-established compound for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of drug addiction, particularly in combination with behavioral therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and psychiatry.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug addiction. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including prostate cancer and leukemia cells. In neuroscience, this compound has been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c18-15-6-2-1-5-14(15)13-24(22,23)21-11-9-20(10-12-21)17-8-4-3-7-16(17)19/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLVCJITPDCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.